2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione

Description

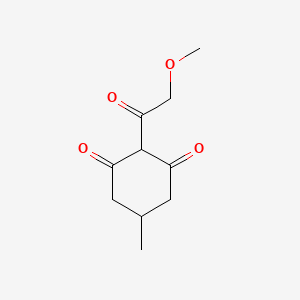

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a methoxyacetyl substituent at the 2-position and a methyl group at the 5-position. This compound belongs to a class of cyclic diketones that are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic frameworks and bioactive molecules .

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

2-(2-methoxyacetyl)-5-methylcyclohexane-1,3-dione |

InChI |

InChI=1S/C10H14O4/c1-6-3-7(11)10(8(12)4-6)9(13)5-14-2/h6,10H,3-5H2,1-2H3 |

InChI Key |

JNOSKJSENDNHPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)C(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

Substitution: The methoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the methoxyacetyl group.

Scientific Research Applications

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetyl group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione, highlighting differences in substituents, synthesis routes, and biological activities:

Key Comparative Insights

In contrast, bromophenyl (e.g., ) or trifluoromethoxyphenyl (e.g., ) substituents increase hydrophobicity and may improve binding affinity in biological targets. Enaminone derivatives (e.g., KRS-5Me-4-OCF₃) exhibit anticonvulsant activity due to their planar, conjugated systems, which facilitate interactions with neuronal ion channels .

Synthetic Methodologies :

- Many analogs are synthesized via condensation reactions with substituted anilines or aryl halides. For example, KRS-5Me-4-OCF₃ is derived from 5-methylcyclohexane-1,3-dione and 4-trifluoromethoxyaniline .

- Halogenated derivatives (e.g., bromo- or chlorophenyl) often employ electrophilic substitution or Ullmann-type coupling, as seen in the synthesis of 2-(3-bromophenyl)-2-oxoethyl-5-methylcyclohexane-1,3-dione .

The methoxyacetyl group may confer unique metabolic stability compared to halogenated analogs, though toxicity data are lacking in the provided evidence.

Biological Activity

2-(2-Methoxyacetyl)-5-methylcyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and other pharmacological applications. The compound's structure suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be described by the following chemical formula:

- Molecular Formula : C10H12O3

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the biological activity of cyclohexane-1,3-dione derivatives against various cancer cell lines. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

In vitro studies have demonstrated that derivatives of cyclohexane-1,3-dione exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

- Cell Lines Tested :

- Non-small cell lung cancer (NSCLC) (H460 and A549)

- Human colorectal cancer (HT29)

- Gastric carcinoma (MKN-45)

- Malignant glioma (U87MG)

- Hepatocellular carcinoma (SMMC-7721)

A study identified several derivatives with half-maximal inhibitory concentrations (IC50) below 1 nM against these cell lines, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity was evaluated using quantitative structure–activity relationship (QSAR) modeling. Molecular descriptors were computed to correlate with pIC50 values, revealing that specific structural features significantly influence the compound's efficacy against cancer cells. Notably:

| Descriptor | Value |

|---|---|

| LogP | 2.45 |

| Molecular Weight | 180.20 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

These descriptors help predict the biological activity based on structural modifications .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and metastasis. Notably, compounds in this class have been shown to inhibit receptor tyrosine kinases and other critical proteins involved in cancer progression .

Case Studies

Several case studies have documented the effects of cyclohexane-1,3-dione derivatives in preclinical models:

- Study on Non-Small Cell Lung Cancer : A derivative demonstrated a significant reduction in cell proliferation and induced apoptosis in H460 cells. The study utilized flow cytometry to assess cell cycle distribution and showed an arrest in the S-phase following treatment .

- Colorectal Cancer Model : In HT29 cells, treatment with the compound resulted in decreased migratory capabilities and invasion potential, suggesting that it may hinder metastatic spread .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate favorable absorption characteristics for derivatives like this compound. Predictions suggest good blood-brain barrier permeability and minimal toxicity at therapeutic doses. In vitro cytotoxicity assays showed that concentrations up to 10 µM did not significantly affect normal human fibroblast viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.